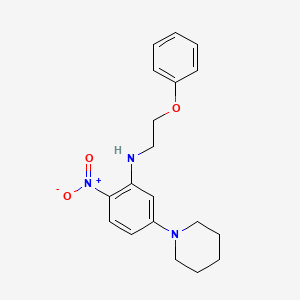
(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a phenylethylidene group, and a dinitrophenyl hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves a multi-step process. One common method includes the condensation of 2-cyclohexylidene-1-phenylethylidene with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its dinitrophenyl group may interact with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazone
- (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexylidene, phenylethylidene, and dinitrophenyl groups makes it a versatile compound with a wide range of applications.
Eigenschaften
Molekularformel |
C20H20N4O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[(E)-(2-cyclohexylidene-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)17-11-12-18(20(14-17)24(27)28)21-22-19(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h2,5-6,9-14,21H,1,3-4,7-8H2/b22-19+ |
InChI-Schlüssel |
WAFDKBRYFIWSNS-ZBJSNUHESA-N |
Isomerische SMILES |
C1CCC(=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)CC1 |
Kanonische SMILES |
C1CCC(=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![2-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11696671.png)
![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)

![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
